molecular formula C20H36NaO6P B1434759 Phylpa CAS No. 151766-47-1

Phylpa

Cat. No.: B1434759
CAS No.: 151766-47-1
M. Wt: 426.5 g/mol
InChI Key: GZICAWYFVDGKMD-CVEUAIMDSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phylpa is synthesized through a series of chemical reactions involving the stereochemistry of fatty acid moieties and cyclic phosphate structures. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Phylpa undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phylpa has a wide range of applications in scientific research:

Mechanism of Action

Phylpa exerts its effects by inhibiting DNA polymerase-α, an enzyme essential for DNA replication. The inhibition occurs due to the interaction of this compound’s cyclic phosphate structure with the enzyme’s active site, preventing the polymerization of nucleotides. This action disrupts DNA synthesis, leading to cell cycle arrest and potential apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

Uniqueness of Phylpa: this compound’s unique cyclic phosphate structure and its specific inhibitory action on DNA polymerase-α distinguish it from other similar compounds. Its weak inhibitory activity, due to the stereochemistry of its fatty acid moiety, makes it a valuable tool for studying subtle regulatory mechanisms in DNA replication .

Properties

IUPAC Name

sodium;[(4R)-2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37O6P.Na/c1-2-3-4-8-11-17-14-18(17)12-9-6-5-7-10-13-20(21)24-15-19-16-25-27(22,23)26-19;/h17-19H,2-16H2,1H3,(H,22,23);/q;+1/p-1/t17-,18+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZICAWYFVDGKMD-CVEUAIMDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC1CCCCCCCC(=O)OCC2COP(=O)(O2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC[C@@H]2COP(=O)(O2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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